3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride
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Overview
Description
3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO and a molecular weight of 193.6 g/mol . It is a trifluoromethylated amino alcohol, which makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride typically involves the reaction of a trifluoromethylated ketone with an amine under controlled conditions. One common method is the reduction of 3-Amino-1,1,1-trifluoropentan-2-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of hydrochloric acid (HCl) to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amino alcohols .
Scientific Research Applications
3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amino alcohols.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride
- 3-Amino-1,1,1-trifluorobutan-2-ol hydrochloride
- 3-Amino-1,1,1-trifluorohexan-2-ol hydrochloride
Uniqueness
3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride is unique due to its specific trifluoromethylated structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it a valuable tool in various scientific research and industrial applications .
Properties
IUPAC Name |
3-amino-1,1,1-trifluoropentan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-2-3(9)4(10)5(6,7)8;/h3-4,10H,2,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBYWDKXHODWRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)(F)F)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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